molecular formula C13H19BrN2O B1449073 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine CAS No. 2205384-07-0

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine

Cat. No.: B1449073
CAS No.: 2205384-07-0
M. Wt: 299.21 g/mol
InChI Key: NRRNOPQGYCCEHR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The presence of a bromophenyl group and a methoxyethyl group in this compound contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine typically involves the reaction of 4-bromoaniline with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The methoxyethyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with certain enzymes or receptors, while the methoxyethyl group can influence the compound’s solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorophenyl)-4-(2-methoxyethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-4-(2-methoxyethyl)piperazine: Contains a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-4-(2-methoxyethyl)piperazine: Has a methyl group instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRNOPQGYCCEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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